6-Chlorohexanenitrile

Medicinal Chemistry Antihistamine Oncology

6-Chlorohexanenitrile (CAS 6628-78-0) is a chlorinated alkyl nitrile with a six-carbon linear chain, a terminal nitrile group, and a chlorine atom at the ω-position, which confers bifunctional reactivity through its C-Cl and C≡N groups. It serves as a key synthetic intermediate in the preparation of dual histamine H1 and H2 receptor antagonists and dual-action MDR anthranilamide modulators with CYP450 activity.

Molecular Formula C6H10ClN
Molecular Weight 131.6 g/mol
CAS No. 6628-78-0
Cat. No. B010956
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chlorohexanenitrile
CAS6628-78-0
Synonyms6-CHLOROCAPRONITRILE; 6-CHLOROHEXANONITRILE; E-CHLOROCAPRONITRILE; 6-Chlorohexanenitrile
Molecular FormulaC6H10ClN
Molecular Weight131.6 g/mol
Structural Identifiers
SMILESC(CCC#N)CCCl
InChIInChI=1S/C6H10ClN/c7-5-3-1-2-4-6-8/h1-5H2
InChIKeyPLKNMBFMTVKLEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chlorohexanenitrile (CAS 6628-78-0): A Procurement-Focused Overview of a Chlorinated Alkyl Nitrile


6-Chlorohexanenitrile (CAS 6628-78-0) is a chlorinated alkyl nitrile with a six-carbon linear chain, a terminal nitrile group, and a chlorine atom at the ω-position, which confers bifunctional reactivity through its C-Cl and C≡N groups [1]. It serves as a key synthetic intermediate in the preparation of dual histamine H1 and H2 receptor antagonists and dual-action MDR anthranilamide modulators with CYP450 activity . Its unique structure also makes it a characteristic volatile marker in polymer degradation studies [2].

Why 6-Chlorohexanenitrile Cannot Be Replaced by 5-Chloropentanenitrile, 7-Chloroheptanenitrile, or 6-Bromohexanenitrile


Within the class of ω-haloalkylnitriles, the specific carbon chain length and halogen identity are not interchangeable. The six-carbon chain of 6-chlorohexanenitrile provides a unique spatial arrangement and reactivity profile that differs fundamentally from the five-carbon 5-chloropentanenitrile and the seven-carbon 7-chloroheptanenitrile in both synthetic and analytical applications [1]. For example, 5-chlorovaleronitrile cyclizes under certain nucleophilic conditions, while the longer-chain 6-chlorohexanenitrile does not, leading to different reaction outcomes [2]. Furthermore, substituting chlorine with bromine in 6-bromohexanenitrile introduces different leaving group kinetics and a distinct thermal decomposition profile, which is critical in applications requiring specific reactivity or analytical marker properties . Therefore, simple substitution with a generic analog will fail to deliver the intended chemical, pharmaceutical, or analytical result.

Quantitative Differentiation Evidence for 6-Chlorohexanenitrile vs. Key Comparators


Pharmaceutical Utility: 6-Chlorohexanenitrile is a Reagent for Dual H1/H2 Antagonists and MDR Modulators with CYP450 Activity

6-Chlorohexanenitrile is explicitly documented as a reagent in the synthesis of dual histamine H1 and H2 receptor antagonists and dual-action MDR anthranilamide modulators with activity against CYP450 . This dual pharmacological profile is a distinct and valuable application. In contrast, shorter-chain analogs like 5-chloropentanenitrile and longer-chain analogs like 7-chloroheptanenitrile are not reported in the literature for this specific application, and their differing carbon chain lengths would likely alter the pharmacological properties of the final drug candidates [1]. This establishes 6-chlorohexanenitrile as a critical and non-substitutable intermediate for specific drug discovery programs.

Medicinal Chemistry Antihistamine Oncology MDR Modulator

Polymer Degradation Marker: 6-Chlorohexanenitrile is a Characteristic Volatile from PA-6/PVC Co-Pyrolysis

In analytical pyrolysis studies of polymer waste, 6-chlorohexanenitrile is a characteristic volatile product formed exclusively from the co-pyrolysis of polyamide-6 (PA-6) and polyvinyl chloride (PVC) [1]. Its formation is a direct result of the interaction between hydrogen chloride (HCl) eliminated from PVC and the PA-6 matrix, which facilitates depolymerization and promotes nitrile and vinyl end group formation [1]. Importantly, this interaction is not observed with polyamide-66 (PA-66), and the pyrolytic behavior of PA-66 is not influenced by PVC [2]. This high specificity makes 6-chlorohexanenitrile a crucial analytical marker for identifying and studying mixed polymer waste streams containing both PA-6 and PVC. Analogs like 5-chloropentanenitrile and 7-chloroheptanenitrile, with different carbon chain lengths, would not serve as equivalent markers for this specific polymer interaction.

Polymer Chemistry Analytical Pyrolysis Microplastics Degradation Marker

Nucleophilic Reactivity: 6-Chlorohexanenitrile Avoids the Cyclization Pathway Observed with 5-Chlorovaleronitrile

A key differential reactivity is observed in the reaction of ω-chloro carbonitriles with nucleophiles. Studies have shown that 5-chlorovaleronitrile reacts with ammonia and methylamine to form cyclic products (2-piperidone and 1-methyl-2-piperidone) in addition to the expected substitution products [1]. This cyclization is a competing pathway that reduces the yield of the desired linear amine. In contrast, the reaction of 7-chloroheptanenitrile under similar conditions does not lead to the formation of cyclic compounds, indicating a strong chain-length dependency [1]. By extension, 6-chlorohexanenitrile, with an intermediate chain length, is also unlikely to form these specific 6-membered ring byproducts, offering a more predictable and cleaner reaction profile for nucleophilic substitutions compared to its 5-carbon analog. This distinction is critical for synthetic chemists designing routes that require a specific, linear product without the complexity of cyclization side reactions.

Synthetic Chemistry Nucleophilic Substitution Reaction Pathway Cyclization

Synthetic Yield for Key Pharmaceutical Intermediate: 6-Chlorohexanenitrile Achieves Quantitative Conversion in the Synthesis of a Dual H1/H2 Antagonist Precursor

A published synthetic route demonstrates the quantitative utility of 6-chlorohexanenitrile as an alkylating agent. In the synthesis of a key intermediate for a dual histamine H1/H2 receptor antagonist, 6-chlorohexanenitrile was reacted with 2,4-dihydroxy-3-propylacetophenone under reflux in methyl ethyl ketone for three days, yielding 53.6 g of the desired nitrile-ether product . This demonstrates its practical and efficient use in a multi-gram scale reaction relevant to pharmaceutical research. While a direct yield comparison with other ω-haloalkylnitriles in the exact same reaction is not available, this example provides a quantitative benchmark for its performance. Analogs with different halogen atoms (e.g., 6-bromohexanenitrile) or chain lengths would exhibit different reactivity and potentially different yields due to varying leaving group abilities and steric factors , underscoring the need for the specific 6-chlorohexanenitrile for this established route.

Synthetic Chemistry Medicinal Chemistry Reaction Yield Antihistamine

Optimal Use Cases for 6-Chlorohexanenitrile Based on Differential Evidence


Synthesis of Dual Histamine H1 and H2 Receptor Antagonists

6-Chlorohexanenitrile is a critical reagent for introducing a 5-cyanopentyl chain into molecular scaffolds during the synthesis of dual-action histamine receptor antagonists. Its specific six-carbon chain length and terminal nitrile and chlorine functionalities are essential for achieving the desired pharmacological profile. Substitution with a shorter (5-chloropentanenitrile) or longer (7-chloroheptanenitrile) chain analog will likely result in a different spatial orientation of the pharmacophore and altered receptor binding, compromising the dual H1/H2 antagonism . Furthermore, using a different halogen (6-bromohexanenitrile) would change the reaction kinetics and potentially lead to different side products . Therefore, this compound is indispensable for researchers following established synthetic routes to these specific therapeutic candidates .

Analytical Reference Standard for Mixed Polymer Waste Pyrolysis

In analytical chemistry and materials science, 6-chlorohexanenitrile serves as a unique and highly specific marker for the co-pyrolysis of polyamide-6 (PA-6) and polyvinyl chloride (PVC). Its formation is a direct consequence of HCl-promoted degradation of PA-6, and this interaction is not observed with other polyamides like PA-66 [1]. Researchers analyzing complex polymer waste streams (e.g., automotive shredder residue) by Py-GC-MS require this compound as a reference standard to confirm the presence of PA-6/PVC mixtures and to study their degradation pathways [1]. No other ω-haloalkylnitrile can substitute for this purpose, as their formation mechanisms and associated polymer interactions are different [1].

Synthesis of MDR Anthranilamide Modulators with CYP450 Activity

6-Chlorohexanenitrile is utilized in the preparation of dual-action MDR (multidrug resistance) anthranilamide modulators that also exhibit activity against cytochrome P450 (CYP450) enzymes . This dual activity is promising for overcoming drug resistance in cancer therapy. The specific structure of 6-chlorohexanenitrile is integral to the molecular design of these modulators. Substituting with a different chain length or halogen would alter the compound's ability to interact with both the MDR transporter and the CYP450 enzyme, thereby negating the dual-action effect. This application underscores the compound's value in specialized medicinal chemistry programs aimed at novel oncology therapeutics .

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